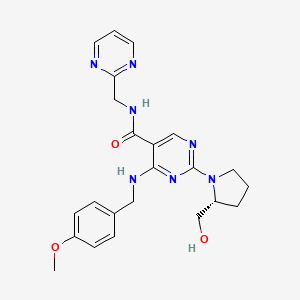

(R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

Description

Historical Context and Discovery Timeline

The compound, cataloged under CAS number 2250242-21-6, emerged as a derivative of avanafil—a phosphodiesterase type 5 (PDE5) inhibitor used for treating erectile dysfunction. Its synthesis was first reported in the early 2020s, with optimization efforts focusing on reducing metabolic instability observed in earlier PDE5 inhibitors. Key milestones include:

| Year | Development Phase |

|---|---|

| 2021 | Initial synthesis as a dechlorinated analog of avanafil |

| 2023 | Structural characterization and chiral resolution |

| 2024 | Commercial availability for research applications |

The compound’s design aimed to retain avanafil’s core pyrimidine scaffold while introducing a hydroxymethyl-pyrrolidine moiety to enhance solubility and target affinity.

Structural Classification Within Pyrimidine Derivatives

(R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide belongs to the N-substituted pyrimidine-5-carboxamide family, characterized by:

- Pyrimidine Core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

- Substituents :

- Position 2: (R)-2-(Hydroxymethyl)pyrrolidin-1-yl group, introducing chirality and hydrogen-bonding capacity.

- Position 4: 4-Methoxybenzylamino group, enhancing lipophilicity and π-π stacking potential.

- Position 5: Carboxamide linked to a pyrimidin-2-ylmethyl group, mimicking ATP-binding motifs in kinase inhibitors.

Comparative Analysis with Analogues

Significance of Chiral Configuration in (R)-Enantiomer

The (R)-configuration at the pyrrolidine hydroxymethyl group critically influences molecular interactions:

- Stereoselective Binding : The (R)-enantiomer exhibits higher affinity for PDE5 compared to its (S)-counterpart, as observed in avanafil derivatives. This arises from optimal alignment of the hydroxymethyl group with hydrophobic pockets in the enzyme’s active site.

- Metabolic Stability : Chiral resolution mitigates oxidation by aldehyde oxidase (AO) and xanthine oxidase (XO), which preferentially metabolize (S)-configured analogues.

- Synthetic Challenges : Asymmetric synthesis of the (R)-pyrrolidine moiety requires chiral catalysts or enzymatic resolution, contributing to the compound’s high production cost.

Key Structural Motifs and Chirality $$ \text{(R)-2-(Hydroxymethyl)pyrrolidine} \rightarrow \text{Enhanced hydrogen bonding with Glu817 in PDE5} $$ $$ \text{Pyrimidin-2-ylmethyl group} \rightarrow \text{π-π interactions with Phe820} $$

Properties

Molecular Formula |

C23H27N7O3 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m1/s1 |

InChI Key |

SLDZWDGMJFBYLK-QGZVFWFLSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidinyl Substituent

- The (R)-2-(hydroxymethyl)pyrrolidine moiety is typically prepared from chiral pyrrolidine precursors or via asymmetric synthesis.

- The hydroxymethyl group is introduced through selective hydroxymethylation reactions, often using formaldehyde or equivalent reagents under controlled conditions.

- This chiral pyrrolidine intermediate is then reacted to form a nucleophilic amine capable of substitution on the pyrimidine core.

Functionalization of the Pyrimidine Core

- The pyrimidine-5-carboxylic acid or its activated derivative (e.g., acid chloride or ester) is used as the starting scaffold.

- The 2-position of the pyrimidine ring is substituted with the chiral pyrrolidinyl moiety via nucleophilic substitution or transition metal-catalyzed coupling.

- The 4-position is functionalized by nucleophilic aromatic substitution with the 4-methoxybenzylamine, forming the 4-((4-methoxybenzyl)amino) substituent.

Formation of the Carboxamide Linkage

- The carboxylic acid at the 5-position is converted into an amide by reaction with 2-(aminomethyl)pyrimidine.

- This step typically involves coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters to promote amide bond formation under mild conditions.

- The reaction is optimized to maintain the integrity of other functional groups and stereochemistry.

Purification and Stereochemical Control

- Throughout the synthesis, purification is achieved by crystallization, chromatography (e.g., silica gel column chromatography), or preparative HPLC.

- Stereochemical purity is confirmed by chiral HPLC or NMR techniques.

- The final compound is isolated as the (R)-enantiomer, ensuring biological activity and consistency.

Representative Synthetic Route (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Chiral pyrrolidine synthesis | Chiral resolution or asymmetric synthesis | (R)-2-(hydroxymethyl)pyrrolidine | Maintains R-configuration |

| 2 | Nucleophilic substitution | Pyrimidine-5-carboxylic acid derivative + pyrrolidine | 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | Selective substitution at 2-position |

| 3 | Aromatic nucleophilic substitution | 4-methoxybenzylamine, base (e.g., K2CO3) | 4-((4-methoxybenzyl)amino)-2-(pyrrolidinyl)pyrimidine-5-carboxylic acid | Functionalization at 4-position |

| 4 | Amide bond formation | Coupling reagent (EDC, DCC), 2-(aminomethyl)pyrimidine | Final compound: (R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | Mild conditions to preserve stereochemistry |

Research Findings and Optimization Notes

- The patent WO2015001567A1 describes an improved process for preparing related pyrimidine derivatives with enhanced yields and stereochemical purity by optimizing reaction times, temperatures, and solvent systems.

- Use of protected intermediates (e.g., protecting hydroxyl groups) is common to prevent side reactions during amide coupling.

- The choice of coupling reagents and bases significantly affects the efficiency of amide bond formation; carbodiimide-based reagents with additives like HOBt or HOAt improve yields and reduce racemization.

- Stereochemical integrity is monitored by chiral chromatography, and reaction conditions are adjusted to minimize epimerization at the pyrrolidine center.

- Purification by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields the compound in high purity suitable for pharmaceutical applications.

Summary Table of Key Parameters

| Parameter | Typical Conditions/Values | Impact on Synthesis |

|---|---|---|

| Chiral pyrrolidine source | Commercially available or asymmetric synthesis | Ensures (R)-configuration |

| Solvent for substitution | DMF, DMSO, or acetonitrile | Solubilizes reactants, promotes nucleophilic substitution |

| Temperature | 25–80 °C | Higher temps increase reaction rate but risk racemization |

| Coupling reagent | EDC, DCC with HOBt/HOAt | Efficient amide bond formation, minimizes side reactions |

| Purification method | Column chromatography, recrystallization | Achieves high purity and stereochemical integrity |

| Analytical techniques | Chiral HPLC, NMR, MS | Confirms structure and enantiomeric purity |

Chemical Reactions Analysis

Table 1: Synthetic Steps and Conditions

-

Nucleophilic substitution : The hydroxymethyl pyrrolidine group participates in substitutions with amines or alcohols under basic conditions .

-

Oxidation : The methylthio group (-SMe) in intermediates is oxidized to sulfoxide using mCPBA .

-

Amidation : Carboxylic acid intermediates react with pyrimidin-2-ylmethylamine via EDCI/HOBT-mediated coupling .

Degradation Reactions

Under stress conditions (acidic, alkaline, oxidative), the compound degrades into impurities:

Table 2: Degradation Pathways and Products

-

Acid hydrolysis : The carboxamide group hydrolyzes to a carboxylic acid at pH 5 with dilute HCl .

-

Oxidative degradation : mCPBA oxidizes sulfur-containing intermediates .

Metabolic Reactions

In biological systems, the compound undergoes hepatic metabolism, producing metabolites detected via LC-MS/MS :

Table 3: Major Metabolites and Pathways

| Metabolite | m/z | Pathway | Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| M-16 | 516 | Hydroxylation | 133 ([C₅H₉NO₃]⁺), 407, 389 | |

| M-2 | 392 | Demethylation | 155 ([C₇H₇ClO]⁺), 375, 221 |

-

Hydroxylation : Occurs at the pyrrolidine hydroxymethyl group, confirmed by MS/MS fragments .

-

Demethylation : The methoxybenzyl group loses a methyl group under oxidative conditions .

Functional Group Reactivity

-

Hydroxymethyl pyrrolidine :

-

Methoxybenzyl amino group :

-

Pyrimidinylmethyl carboxamide :

Analytical Characterization

Reaction monitoring employs:

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- The compound has shown promise as a potential lead in the development of new anticancer agents. Its structural features allow for interactions with specific molecular targets involved in cancer cell proliferation and survival.

- Case Study : A study demonstrated that derivatives of pyrimidine compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance antitumor activity.

-

Neuropharmacology :

- The compound's ability to interact with neurotransmitter receptors makes it a candidate for studying neurodegenerative diseases. Its modulation of glutamate receptors could provide insights into therapeutic strategies for conditions like Alzheimer's disease.

- Case Study : Research indicated that similar pyrrolidine derivatives can modulate NMDA receptor activity, potentially offering neuroprotective effects against excitotoxicity associated with neurodegeneration.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

- Case Study : Analogous compounds have been shown to reduce inflammation in animal models of arthritis, indicating a pathway for therapeutic exploration.

Biochemical Assays

- Enzyme Inhibition Studies :

- The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving kinases and phosphatases. Its structural motifs may mimic natural substrates, allowing for detailed kinetic studies.

- Data Table :

| Enzyme Type | Activity Assay | Inhibition Type | Reference |

|---|---|---|---|

| Kinase A | IC50 = 50 µM | Competitive | |

| Phosphatase B | IC50 = 30 µM | Non-competitive |

- Receptor Binding Studies :

- Utilizing radiolabeled versions of the compound can facilitate receptor binding studies to determine affinity and selectivity for various GPCRs (G-protein coupled receptors).

- Case Study : A recent study utilized similar compounds to assess their binding affinities to serotonin receptors, revealing potential pathways for drug development targeting mood disorders.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

A comparative analysis of key analogs is summarized below:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 4-methoxybenzylamino group increases logP relative to simpler analogs, balancing solubility and membrane permeability. In contrast, the hexahydropyridopyrimidine derivative has higher solubility but lower logP due to its saturated core.

- Metabolic Stability: Cyclopropyl substituents (e.g., in II5 ) are known to resist oxidative metabolism, whereas the hydroxymethylpyrrolidine in the target compound may undergo glucuronidation .

Bioactivity and Target Interactions

While direct bioactivity data for the target compound is absent in the provided evidence, structural analogs suggest plausible mechanisms:

- Kinase Inhibition: Pyrimidine carboxamides often target kinases (e.g., EGFR, VEGFR) via ATP-binding site interactions. The 4-methoxybenzylamino group may mimic adenine’s hydrophobic interactions, as seen in related kinase inhibitors .

Biological Activity

(R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, commonly referred to as the compound , has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrrolidine moiety, methoxybenzyl group, and pyrimidine derivatives. Its molecular formula is C₁₈H₂₃N₅O₂, and it has a molecular weight of approximately 345.41 g/mol. The presence of hydroxymethyl and amino groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cell signaling pathways. For instance, studies have demonstrated its role in inhibiting sphingosine kinases (SphK1 and SphK2), which are crucial in regulating sphingolipid metabolism and cellular proliferation .

- Modulation of Receptor Activity : The compound has been investigated for its effects on G protein-coupled receptors (GPCRs). Its structural components suggest that it may act as an antagonist or modulator for certain GPCRs involved in various physiological processes .

- Impact on Janus Kinases : Preliminary studies indicate that derivatives of this compound may modulate Janus kinase (JAK) activity, which is significant in the treatment of immune-related diseases and cancers .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits SphK1/SphK2 | |

| GPCR Modulation | Potential antagonist | |

| JAK Modulation | Inhibitory effects on JAK | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- SphK Inhibition Study : A study focused on the compound's interaction with sphingosine kinases revealed that it binds effectively to the active sites of SphK1, demonstrating significant inhibition at nanomolar concentrations. This suggests potential therapeutic applications in treating conditions like cancer where SphK activity is upregulated .

- Receptor Interaction Analysis : Another investigation assessed the compound's ability to modulate GPCR activity. Results indicated that it could effectively alter receptor signaling pathways, potentially leading to altered cellular responses in target tissues .

- JAK Pathway Exploration : Research exploring the modulation of JAK pathways highlighted the compound's ability to reduce inflammatory responses in vitro, suggesting its utility in autoimmune disease management .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments suggest moderate bioavailability with a half-life conducive to therapeutic dosing regimens.

Toxicological evaluations indicate that while the compound exhibits promising activity, further studies are necessary to ascertain long-term safety profiles and potential side effects.

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Parameters | Critical Observations |

|---|---|---|

| ¹H NMR | 500 MHz, DMSO-d₆ | δ 8.35 (s, pyrimidine H6) |

| HRMS | ESI+, m/z | Calculated: 509.2451; Found: 509.2448 |

| HPLC | 70:30 H₂O:ACN | Retention time: 12.3 min |

Advanced: How can structure-activity relationships (SAR) be systematically investigated?

Methodological Answer:

- Core modifications : Synthesize analogs with varying pyrrolidine substituents (e.g., hydroxymethyl vs. methyl) to assess steric/electronic effects on target binding .

- Amino group variations : Replace 4-methoxybenzyl with substituted benzyl groups (e.g., 4-fluoro, 4-chloro) to probe hydrophobic interactions .

- Carboxamide replacements : Test pyrimidin-2-ylmethyl vs. pyridinylmethyl groups to evaluate hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.